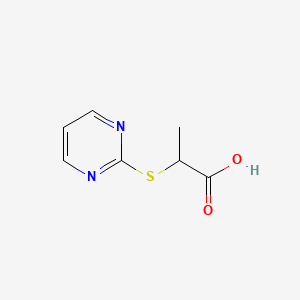

2-(Pyrimidin-2-ylsulfanyl)propanoic acid

Description

Contextualization within Heterocyclic Chemistry and Organosulfur Compounds

2-(Pyrimidin-2-ylsulfanyl)propanoic acid is a bifunctional molecule that belongs to two significant domains of chemistry: heterocyclic chemistry and organosulfur compounds.

The pyrimidine (B1678525) core is a quintessential six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. nih.govgsconlinepress.com This ring system is of immense biological importance as it forms the basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). nih.govjuniperpublishers.com The presence of the pyrimidine moiety often imparts a wide range of biological activities to a molecule, making its derivatives a major focus in medicinal chemistry. researchgate.netnih.govorientjchem.org Pyrimidine-containing compounds have been investigated for a vast array of therapeutic applications. nih.govgsconlinepress.comnih.gov

The second key feature is the thioether linkage (-S-), which places the compound in the category of organosulfur compounds. The sulfur atom, connected to the pyrimidine ring and the propanoic acid side chain, plays a crucial role in defining the molecule's three-dimensional structure and electronic properties. Thioethers are known for their chemical stability and their ability to participate in various biological interactions. In the context of drug design, the thioether group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of a pyrimidine ring and a thioether group, as seen in pyrimidine thioethers, has been explored for various pharmacological activities. acs.orgresearchgate.netnih.gov

Significance in Medicinal Chemistry and Chemical Biology Research Scaffolds

A research scaffold is a core molecular structure that serves as a starting point for the synthesis of a library of related compounds with diverse functionalities. This compound is a valuable scaffold due to its inherent structural features:

The Pyrimidine Ring: Offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Carboxylic Acid Group: Provides a reactive handle for forming amides, esters, and other derivatives, enabling the attachment of various chemical groups to probe biological interactions.

The Chiral Center: The propanoic acid portion contains a chiral carbon, allowing for the synthesis of stereospecific derivatives, which is often critical for biological activity.

The Thioether Linkage: Provides a flexible yet stable connection between the heterocyclic and aliphatic parts of the molecule.

This combination of features makes the compound an attractive building block for creating novel molecules with potential therapeutic applications. For example, pyrimidine thioethers have been identified as key intermediates in the synthesis of certain antiviral agents and have been investigated for their potential as antidepressant and nootropic agents. researchgate.netnih.gov The ability to generate diverse libraries of compounds from this scaffold is a cornerstone of modern drug discovery and chemical biology, aiming to identify new molecular probes and drug candidates. mdpi.com

Overview of Current Research Landscape on this compound and Related Structures

Research on this compound itself is often as a synthetic intermediate, a building block for more complex molecules. However, the broader class of pyrimidine thioethers, to which it belongs, is an active area of investigation.

Studies on related pyrimidine thioether structures have shown significant biological activities. For instance, a series of pyrimidine thioethers were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, demonstrating activity against both wild-type and drug-resistant variants of the enzyme. acs.orgacs.orgnih.gov Another area of research has focused on the neurological effects of pyrimidine thioethers, with studies identifying certain derivatives as potential antidepressant and anxiolytic agents. researchgate.netnih.gov Furthermore, the pyrimidine core is a well-established pharmacophore in its own right, with derivatives exhibiting a wide spectrum of biological properties including antimicrobial, anti-inflammatory, and antitumor activities. nih.govresearchgate.net Research often involves the synthesis of new derivatives and their subsequent biological evaluation to discover novel therapeutic agents. mdpi.com

Research Objectives and Scope of Investigation for this compound

The primary research objective concerning this compound is its utilization as a synthetic intermediate for the creation of more elaborate molecules for pharmaceutical and biological research. The scope of these investigations typically includes:

Synthesis of Derivatives: The primary goal is to use the carboxylic acid function and the pyrimidine ring as points of attachment for various chemical substituents. This involves creating libraries of amides, esters, and other analogues.

Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of the derivatives and assessing their biological activity, researchers aim to understand which chemical features are essential for a desired effect.

Target Identification and Validation: For derivatives that show promising biological activity, a key objective is to identify the specific protein or biological pathway they interact with.

Development of Novel Therapeutic Agents: The ultimate goal of medicinal chemistry research involving this scaffold is the discovery of new drug candidates for a range of diseases, building upon the known activities of pyrimidine and thioether compounds. gsconlinepress.com For example, research has focused on developing pyrimidine derivatives as potential antifibrotic drugs. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 919617-50-8 | chemscene.com |

| Molecular Formula | C₇H₈N₂O₂S | chemscene.comsigmaaldrich.com |

| Molecular Weight | 184.22 g/mol | chemscene.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 4 | chemscene.com |

| Rotatable Bond Count | 3 | chemscene.com |

Properties

IUPAC Name |

2-pyrimidin-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-5(6(10)11)12-7-8-3-2-4-9-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWWSBHXZPBHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Established Synthetic Routes for 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid

The synthesis of this compound is most classically achieved through the nucleophilic substitution reaction involving a thiol-substituted pyrimidine (B1678525) and a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.

Thiol-Substituted Pyrimidine Reactants in Alkylation Reactions

The primary and most well-established method for the synthesis of this compound involves the S-alkylation of 2-mercaptopyrimidine (B73435). In this reaction, the sulfur atom of 2-mercaptopyrimidine acts as a nucleophile, attacking an electrophilic carbon on a propanoic acid derivative. A common and commercially available electrophile for this purpose is a 2-halopropanoic acid, such as 2-bromopropanoic acid, or its corresponding ester, ethyl 2-bromopropanoate (B1255678).

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptopyrimidine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction rate and yield. Common bases include alkali metal hydroxides (e.g., sodium hydroxide) or carbonates (e.g., potassium carbonate). The reaction is often performed in a polar solvent, such as ethanol (B145695), acetone, or dimethylformamide (DMF), to facilitate the dissolution of the reactants.

A plausible reaction scheme is as follows: 2-mercaptopyrimidine is treated with a base like potassium carbonate in a solvent such as acetone. To this mixture, ethyl 2-bromopropanoate is added, and the reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

Carboxylic Acid Functionalization Approaches

When an ester of 2-halopropanoic acid is used in the alkylation step, a subsequent hydrolysis reaction is necessary to yield the final carboxylic acid. This two-step, one-pot approach is often favored due to the generally higher reactivity and stability of the ester compared to the free acid under certain reaction conditions.

The hydrolysis of the resulting ester, ethyl 2-(pyrimidin-2-ylsulfanyl)propanoate, can be achieved under either acidic or basic conditions. researchgate.net Basic hydrolysis, or saponification, is commonly employed and involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This reaction is typically irreversible and often proceeds with high yields. Following the hydrolysis, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt and precipitate the desired this compound.

Acid-catalyzed hydrolysis, using a dilute mineral acid like sulfuric acid or hydrochloric acid, is an alternative method. researchgate.net This reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. researchgate.net

Novel Synthetic Strategies and Process Optimization

In recent years, there has been a significant drive towards developing more efficient, cost-effective, and environmentally friendly synthetic methods in organic chemistry. These principles can be applied to the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several modern techniques can be envisioned for the synthesis of this compound to improve efficiency and reduce environmental impact. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. rsc.orgresearchgate.net The synthesis of pyrimidine thioethers can be significantly accelerated under microwave conditions. nih.govnih.gov For the synthesis of this compound, a mixture of 2-mercaptopyrimidine, a 2-halopropanoic acid derivative, and a base in a suitable solvent can be subjected to microwave irradiation, potentially reducing the reaction time from hours to minutes. nih.govnih.gov

Phase Transfer Catalysis: Phase transfer catalysis (PTC) is a valuable technique for reactions involving reactants that are soluble in two immiscible phases. In the synthesis of this compound, where one reactant might be soluble in an organic solvent and the other in an aqueous phase (like a basic solution), a phase transfer catalyst such as a quaternary ammonium (B1175870) salt can facilitate the transfer of the reacting ions across the phase boundary, thereby accelerating the reaction. This can lead to milder reaction conditions and improved yields.

Catalytic Synthesis Routes

Modern catalytic methods offer powerful alternatives for the formation of carbon-sulfur bonds. While not yet specifically reported for this compound, transition metal-catalyzed cross-coupling reactions represent a potential advanced synthetic route.

C-S Cross-Coupling Reactions: Palladium or nickel-catalyzed cross-coupling reactions have become a mainstay for the formation of C-S bonds. In a hypothetical application to this synthesis, a 2-halopyrimidine could be coupled with a derivative of 2-mercaptopropanoic acid in the presence of a suitable transition metal catalyst and a ligand. This approach could offer a different retrosynthetic disconnection and potentially accommodate a wider range of functional groups on both coupling partners.

Derivatization and Analogues of this compound

The carboxylic acid functional group in this compound is a versatile handle for the synthesis of various derivatives and analogues. Standard organic transformations can be employed to modify this group, leading to a library of related compounds with potentially diverse properties.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This allows for the introduction of a wide variety of substituents at the amide nitrogen. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide.

Esterification: The carboxylic acid can be esterified by reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. This allows for the synthesis of a range of esters with different alkyl or aryl groups.

The general schemes for these derivatizations are presented below:

| Reactant | Reagents and Conditions | Product |

| This compound | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | 2-(Pyrimidin-2-ylsulfanyl)propanamide derivative |

| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 2-(Pyrimidin-2-ylsulfanyl)propanamide derivative |

| This compound | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 2-(Pyrimidin-2-ylsulfanyl)propanoate ester |

These derivatization strategies open avenues for modulating the physicochemical properties of the parent compound, which can be crucial for various applications.

Modification of the Pyrimidine Ring System

The pyrimidine ring is a common heterocycle in medicinal chemistry and can be functionalized through various reactions, primarily nucleophilic aromatic substitution and, to a lesser extent, electrophilic substitution.

One of the most effective strategies for modifying the pyrimidine ring in structures analogous to this compound involves the introduction of leaving groups, such as halogens, which can then be displaced by a variety of nucleophiles. A common precursor for such transformations is a dihydroxypyrimidine derivative. For instance, the synthesis of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid, a compound with a similar core structure, commences with the chlorination of a dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of an organic base like N,N-diethylaniline. nih.gov This chlorinated intermediate is then susceptible to nucleophilic aromatic substitution.

In a subsequent step, one of the chloro groups can be selectively displaced by an amine. For example, reaction with 2,3-dimethylaniline (B142581) in the presence of triethylamine (B128534) in ethanol leads to the monoaminated product. nih.gov This selective substitution is a powerful tool for introducing a wide range of functional groups onto the pyrimidine ring.

Table 1: Nucleophilic Aromatic Substitution on a Related Pyrimidine System

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-(4,6-dihydroxypyrimidin-2-ylthio)octanoate | POCl₃ | N,N-diethylaniline | Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | nih.gov |

Manipulation of the Propanoic Acid Moiety

The propanoic acid functional group is a versatile handle for a variety of chemical transformations, most notably esterification and amide bond formation. These reactions allow for the introduction of diverse substituents, which can significantly influence the physicochemical properties of the molecule.

Esterification

The carboxylic acid of this compound can be converted to its corresponding ester through standard acid-catalyzed esterification with an alcohol. For example, reacting the acid with an alcohol such as ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid would yield the ethyl ester. nih.gov This reaction is typically performed under reflux conditions.

Amide Formation

The formation of amides from the carboxylic acid provides a route to a vast array of derivatives. Standard peptide coupling reagents can be employed to facilitate the reaction between the carboxylic acid and a primary or secondary amine. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) to activate the carboxylic acid, followed by the addition of the amine. mdpi.com

In a related example, the synthesis of various substituted amides from 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid was achieved using this EDCI/HOBT coupling methodology, affording the desired amide products in moderate to good yields. mdpi.com A similar approach would be applicable to this compound.

Table 2: Representative Amide Coupling Reaction

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product | Reference |

|---|

Furthermore, the ester derivatives of this compound can be hydrolyzed back to the carboxylic acid. For instance, saponification of the ethyl ester using a base such as sodium hydroxide in an alcohol/water mixture, followed by neutralization, would regenerate the parent carboxylic acid. jetir.org

Diversification via the Thioether Linkage

The thioether linkage is another key site for chemical modification, primarily through oxidation to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties.

Oxidation to Sulfoxides and Sulfones

The oxidation of the thioether in this compound can be achieved using various oxidizing agents. A common and effective method for the controlled oxidation of sulfides to sulfoxides is the use of hydrogen peroxide in a suitable solvent. For more extensive oxidation to the sulfone, stronger oxidizing agents or more forcing conditions may be required.

A study on the sulfoxidation of pyrimidine benzothioate derivatives demonstrated that these compounds could be efficiently oxidized to the corresponding pyrimidine sulfonyl methanones using hydrogen peroxide in glacial acetic acid at room temperature. nih.govnih.gov This method provides a straightforward route to the sulfonyl derivatives.

Table 3: Oxidation of a Pyrimidine Thioether

| Substrate | Oxidizing Agent | Solvent | Product | Reference |

|---|

The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. For example, milder oxidants or stoichiometric control of the oxidizing agent often favor the formation of the sulfoxide, while an excess of a strong oxidant will typically lead to the sulfone. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org The introduction of the sulfoxide or sulfone moiety can significantly impact the electronics and steric profile of the molecule, providing a valuable tool for structure-activity relationship studies.

Structural Elucidation and Advanced Characterization of 2 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis of 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid

There are no available single-crystal X-ray diffraction studies for this compound in the public domain. However, a study on the closely related compound, 2-(Pyrimidin-2-ylsulfanyl)acetic acid, has been published. In this study, the molecule lies on a crystallographic mirror plane nih.gov. It is important to note that this data does not directly describe the crystal structure of this compound.

Crystal Packing and Intermolecular Interactions

Due to the absence of single-crystal X-ray diffraction data for this compound, no information on its crystal packing and intermolecular interactions could be retrieved. For the related compound, 2-(Pyrimidin-2-ylsulfanyl)acetic acid, molecules are linked into layers by intermolecular O—H···N and C—H···O hydrogen bonds nih.gov. This information, while interesting, cannot be assumed to be representative of the crystal packing of the target compound.

Hydrogen Bonding Network Analysis

While direct crystallographic data for this compound is not extensively documented in publicly available literature, a detailed analysis of the closely related analogue, 2-(pyrimidin-2-ylsulfanyl)acetic acid, provides significant insights into the probable hydrogen bonding network. In the crystal structure of the acetic acid derivative, molecules are interconnected to form layers through a network of intermolecular hydrogen bonds nih.gov.

The primary interactions observed are of the O—H⋯N and C—H⋯O types nih.gov. The carboxylic acid group is a key participant in this network. The hydroxyl group's hydrogen atom (O—H) acts as a donor, forming a strong hydrogen bond with a nitrogen atom on the pyrimidine (B1678525) ring of an adjacent molecule (O—H⋯N) nih.gov. This interaction is a classic and robust feature in the crystal packing of nitrogen-containing heterocyclic carboxylic acids.

The specific geometric parameters of these bonds in the analogue 2-(pyrimidin-2-ylsulfanyl)acetic acid are detailed in the table below. It is highly probable that this compound would exhibit a similar hydrogen bonding motif, dominated by the interaction between the carboxylic acid proton and the pyrimidine nitrogen acceptors.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O—H···N | 0.85 | 1.92 | 2.76 | 170.0 |

| C—H···O | 0.97 | 2.45 | 3.41 | 171.0 |

Data based on the analysis of the related compound 2-(Pyrimidin-2-ylsulfanyl)acetic acid nih.gov.

Advanced Chiral Resolution and Stereochemical Analysis

This compound is a chiral molecule due to the presence of a stereocenter at the alpha-carbon of the propanoic acid moiety. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and the pyrimidin-2-ylsulfanyl group. Consequently, the compound exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities and stereochemical properties.

Another powerful technique for both analytical and preparative scale separation is chiral column chromatography mdpi.com. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation. Glycopeptide-based selectors, for instance, have been effectively used to resolve aromatic amino acids, which share structural similarities with the target compound nih.gov. The separation mechanism often relies on a combination of interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance nih.gov.

The table below lists common chiral resolving agents that are suitable for the resolution of chiral carboxylic acids like this compound.

| Chiral Resolving Agent Class | Specific Examples | Principle of Separation |

|---|---|---|

| Chiral Amines (Bases) | Brucine, Strychnine, (+)-Cinchonine | Formation of diastereomeric salts with differing solubilities wikipedia.org |

| Chiral Alcohols | (-)-Menthol, (-)-Borneol | Formation of diastereomeric esters, separable by chromatography or crystallization |

| Chiral HPLC Stationary Phases | Vancomycin, Teicoplanin (Glycopeptides) | Differential interaction and retention of enantiomers nih.gov |

Once the enantiomers are separated, their absolute configuration can be determined using techniques such as X-ray crystallography of the pure enantiomer or a diastereomeric salt, or through chiroptical methods like circular dichroism (CD) spectroscopy.

Computational and Theoretical Investigations of 2 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational investigation of 2-(Pyrimidin-2-ylsulfanyl)propanoic acid involves determining its most stable three-dimensional structure. This is achieved through molecular geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. Given the presence of rotatable bonds—specifically the C-S, S-C, and C-C bonds of the thio-propanoic acid chain—the molecule can exist in various conformations.

Conformational analysis is therefore performed to identify the different spatial arrangements (conformers) and their relative stabilities. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation. The results of such an analysis would reveal the global minimum energy conformer, which is the most likely structure of the molecule under normal conditions, as well as other low-energy local minima that might be relevant for its chemical or biological activity. The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonds that could potentially form between the carboxylic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic properties of molecules like this compound. DFT methods provide a good balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich thioether linkage and the pyrimidine ring, while the LUMO may be distributed over the pyrimidine ring and the carboxylic acid group.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify areas of high electron density and negative potential, which are prone to electrophilic attack, while blue regions denote areas of low electron density and positive potential, susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential.

Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These descriptors are invaluable for predicting how this compound might behave in a chemical reaction.

| Descriptor | Calculated Value |

|---|---|

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.79 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By analyzing a set of related molecules with known activities, a statistically significant QSAR model can be generated. This model can then be used to predict the activity of new, untested compounds and to provide insights into the mechanism of action by identifying the key molecular features that govern the biological response.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. If this compound were to be investigated as a potential drug candidate, molecular docking simulations would be essential to understand how it interacts with its biological target. The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, which is a measure of the strength of the interaction. The results of docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. This information is critical for lead optimization in drug discovery, as it can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the application of this computational technique to analogous pyrimidine-thioether compounds and other flexible drug-like molecules provides a robust framework for understanding its potential conformational landscape and interactions with biological targets. rsc.orgresearchgate.netmdpi.com MD simulations serve as a "computational microscope," offering insights into the dynamic nature of molecules at an atomic level, which is crucial for rational drug design and mechanistic studies. mdpi.com

Molecular dynamics simulations of pyrimidine derivatives are frequently employed to elucidate their binding modes within protein active sites and to assess the stability of the resulting complexes. rsc.orgresearchgate.netrsc.orgnih.gov For instance, studies on pyrazolo[3,4-d]pyrimidine and 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have utilized MD simulations to confirm docking poses, analyze the stability of ligand-protein interactions over time, and understand the structural determinants of their inhibitory activity against targets like cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). rsc.orgrsc.orgnih.gov

Exploring the Conformational Space

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. These include the bond connecting the pyrimidine ring to the sulfur atom, the sulfur to the adjacent carbon, and the bonds within the propanoic acid side chain. This flexibility allows the molecule to adopt a wide range of shapes, or conformations, in solution.

An MD simulation to explore this conformational space would typically involve the following steps:

System Setup: A single molecule of this compound would be placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be assigned to describe the interatomic forces within the molecule and its interactions with the solvent.

Simulation Production: After an initial energy minimization and equilibration phase, a production simulation would be run for a duration sufficient to sample a broad range of conformational states, often on the order of nanoseconds to microseconds.

Analysis of the resulting trajectory would reveal the most populated conformational clusters, the energy barriers between them, and the dynamics of their interconversion. This information is vital for understanding which shapes the molecule is likely to adopt when approaching a biological target.

Illustrative Conformational Analysis Data This table illustrates the type of data that could be generated from a hypothetical conformational analysis of this compound.

Interactive Table 1: Major Conformational Clusters of this compound| Cluster ID | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| 1 | 45.2 | 0.00 | C4-N3-C2-S: 175.5 |

| 2 | 28.1 | 1.25 | C4-N3-C2-S: -10.2 |

| 3 | 15.7 | 2.10 | S-C(prop)-C(acid)-O: 60.3 |

Investigating Binding Dynamics

MD simulations are particularly powerful for studying how a ligand like this compound interacts with a protein target. Such simulations can reveal the key amino acid residues involved in binding, the stability of these interactions, and the role of water molecules in mediating the binding event. mdpi.com

A typical workflow for a binding dynamics study would include:

System Preparation: A starting complex of the protein and the ligand is required. This is often obtained from experimental methods like X-ray crystallography or generated through molecular docking, where the ligand is computationally placed into the protein's binding site.

Solvation and Equilibration: The protein-ligand complex is solvated in a water box, and ions are added to neutralize the system. The system is then gradually heated and equilibrated to the desired temperature and pressure.

Production MD: Long-timescale simulations are performed to observe the dynamic behavior of the ligand within the binding site.

Analysis of these simulations can provide a wealth of information, including:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are most mobile.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and protein, which are often critical for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a theoretical measure of binding affinity.

Studies on other pyrimidine-containing inhibitors have shown that the pyrimidine core often engages in crucial hydrogen bonding and hydrophobic interactions within the binding pocket. mdpi.comnih.gov For this compound, the pyrimidine nitrogens and the carboxylic acid group are prime candidates for forming specific hydrogen bonds, while the pyrimidine ring itself can participate in hydrophobic or pi-stacking interactions.

Illustrative Binding Interaction Data This table illustrates the type of data that could be generated from a hypothetical MD simulation of this compound bound to a target protein.

Interactive Table 2: Key Interactions and Stability Metrics| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |

|---|---|---|---|

| Arg122 | Hydrogen Bond (Carboxylate) | 92.5 | 2.8 |

| Asn140 | Hydrogen Bond (Pyrimidine N) | 75.3 | 3.1 |

| Tyr97 | Pi-Stacking (Pyrimidine Ring) | 60.1 | 4.5 |

These computational investigations, by providing a dynamic and energetic picture of the molecule's behavior, are invaluable for guiding the synthesis of more potent and selective analogs in drug discovery programs. mdpi.com

Reactivity and Chemical Transformations of 2 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Reactions of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid moiety is a versatile functional group that readily undergoes standard transformations such as esterification and amidation.

Esterification: The conversion of 2-(pyrimidin-2-ylsulfanyl)propanoic acid to its corresponding esters can be achieved through various established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. ceon.rs The reactivity of the alcohol in such reactions generally follows the order of primary > secondary > tertiary alcohols. ceon.rs The yield of the esterification can be influenced by factors such as temperature and the molar ratio of the reactants. ceon.rs Alternatively, milder conditions can be employed, such as using dehydrating agents or specialized catalysts.

Amidation: The formation of amides from this compound involves its reaction with a primary or secondary amine. This transformation is often facilitated by the use of coupling agents to activate the carboxylic acid. A widely used method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. nih.govnih.gov This method is effective for coupling a variety of amines to carboxylic acids to form the corresponding N-alkyl or N-aryl amides. nih.govmdpi.com

Table 1: General Conditions for Carboxylic Acid Group Transformations

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, NHS), Solvent (e.g., Acetonitrile) | Amide |

This table presents generalized reaction conditions based on standard organic synthesis methodologies.

Reactions Involving the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. The two nitrogen atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack, particularly at positions 4 and 6. However, the reactivity is also modulated by the electron-donating nature of the thioether linkage at the 2-position.

Reactions such as electrophilic substitution (e.g., nitration, halogenation) on the pyrimidine ring are generally less favorable than on electron-rich aromatic systems. When such reactions do occur, they often require harsh conditions. For instance, nitration of related thieno[2,3-d]pyrimidine (B153573) systems has been achieved using fuming nitric acid in concentrated sulfuric acid. researchgate.net Halogenation, such as bromination, has also been reported on similar pyrimidine derivatives using bromine in acetic acid. researchgate.net The substitution pattern on the pyrimidine ring can significantly impact its reactivity. nih.gov

Reactivity of the Thioether Linkage

The thioether (sulfanyl) bridge is another key reactive site within the molecule, susceptible to both oxidation and cleavage.

Oxidation: The sulfur atom of the thioether can be selectively oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide. nih.gov The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions. nih.gov The resulting sulfoxides and sulfones are themselves valuable synthetic intermediates.

Cleavage: The C(sp³)–S bond of the thioether linkage can be cleaved under specific conditions. Reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of such bonds in other thioethers. organic-chemistry.org This cleavage can lead to the formation of new sulfur-containing compounds or the complete removal of the sulfur moiety (desulfurization). chemrxiv.org For instance, electroreductive methods have been developed for the desulfurative transformation of thioethers. chemrxiv.org

Table 2: Representative Reactions of the Thioether Linkage

| Reaction | Reagents and Conditions | Product |

| Oxidation to Sulfoxide | Hydrogen Peroxide (controlled amount) | 2-(Pyrimidin-2-ylsulfinyl)propanoic acid |

| Oxidation to Sulfone | Hydrogen Peroxide (excess), Heat | 2-(Pyrimidin-2-ylsulfonyl)propanoic acid |

| C-S Bond Cleavage | N-Bromosuccinimide (NBS) or N-Fluorobenzenesulfonimide (NFSI) | Various sulfur-containing or desulfurized products |

This table outlines potential reactions based on the known reactivity of thioethers.

Cyclization and Rearrangement Pathways

The structure of this compound contains multiple functional groups that could potentially participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. For example, under appropriate conditions, the carboxylic acid could react with one of the nitrogen atoms of the pyrimidine ring, although this is generally not a favored process without prior activation.

The potential for rearrangement of the pyrimidine ring itself has been investigated in related systems. For instance, studies on the rearrangement of pyrimidine-5-carboxylic acid esters to 5-acylpyrimidones have shown that such transformations are not always straightforward and can be substrate-dependent. researchgate.net

Intramolecular cyclization reactions are a common strategy in heterocyclic chemistry to build complex molecular architectures. While specific cyclization or rearrangement pathways for this compound are not extensively documented, the potential for such reactions exists, for example, through activation of the carboxylic acid followed by intramolecular attack, or through reactions involving both the pyrimidine ring and the propanoic acid side chain. The synthesis of various fused pyrimidine systems often relies on the cyclization of appropriately substituted pyrimidine precursors. ekb.eg

Investigation of Biological Interactions and Mechanistic Studies of 2 Pyrimidin 2 Ylsulfanyl Propanoic Acid

Modulation of Ion Channel Activity (in vitro and mechanistic focus)

Detailed in vitro studies specifically investigating the direct modulatory effects of 2-(Pyrimidin-2-ylsulfanyl)propanoic acid on ion channel activity are not extensively available in the current body of scientific literature.

Currently, there is no specific published research focused on the inhibitory action of this compound on ligand-gated ion channels, including the nicotinic acetylcholine (B1216132) receptor (nAChR). While nAChRs are known targets for various pyrimidine-containing compounds, direct evidence of interaction or inhibition by this specific molecule has not been documented. frontiersin.orgplos.org

There is no available scientific data from in vitro studies to confirm or deny the activity of this compound as an inhibitor of voltage-gated sodium channels (VGSCs). These channels are crucial for the generation of action potentials in excitable cells and are a target for many clinically used drugs. nih.govmdpi.com However, the specific effect of this compound on VGSCs remains to be elucidated.

Without confirmed inhibitory activity on specific ion channels, studies to elucidate the binding site characteristics of this compound on targets like nAChRs or VGSCs have not been performed. Such investigations typically follow the identification of a definitive biological effect.

Receptor Binding Studies (mechanistic focus)

Mechanistic studies detailing the binding of this compound to specific cellular receptors are not present in the available literature. While computational docking and binding assays have been performed for other, more complex pyrimidine (B1678525) derivatives targeting receptors like the epidermal growth factor receptor (EGFR), similar research on this compound has not been published. nih.gov

Enzymatic Activity Modulation (in vitro focus)

While direct enzymatic assays on this compound are limited, research on structurally analogous compounds provides insight into potential mechanisms. A study on a thiophenyl-pyrimidine derivative demonstrated a targeted inhibition of the bacterial cell division protein FtsZ. rsc.org This protein has GTPase activity that is essential for bacterial cytokinesis. The findings indicated that the thiophenyl-pyrimidine derivative likely acts by effectively inhibiting FtsZ polymerization and its associated GTPase activity, leading to a bactericidal effect. rsc.org This suggests a potential, yet unconfirmed, avenue of enzymatic modulation for compounds with a pyrimidine-thioether scaffold.

Antimicrobial Activity Mechanisms (in vitro and theoretical focus)

The antimicrobial potential of pyrimidine-containing agents is an area of significant research interest, driven by the need for novel compounds to combat drug-resistant bacteria. researchgate.net Derivatives of pyrimidine are known to possess a broad spectrum of antimicrobial activities. nih.govinnovareacademics.in

A key mechanistic insight comes from a study on a new thiophenyl-pyrimidine derivative, which is structurally related to this compound. This compound was found to be a potent antibacterial agent, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs). rsc.org The primary mechanism of action was identified as the inhibition of FtsZ, a crucial protein in the bacterial cell division process. rsc.org By disrupting FtsZ polymerization and inhibiting its GTPase function, the compound prevents the formation of the Z-ring, which is necessary for cell division, ultimately leading to bacterial cell death. rsc.org

| Bacterial Strain | MIC of a Thiophenyl-Pyrimidine Derivative (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | Data Not Specified in Snippet |

| Vancomycin-resistant Enterococci (VREs) | Data Not Specified in Snippet |

The table reflects that while a related compound showed high potency, specific MIC values were not available in the provided search results. rsc.org

From a theoretical perspective, the antimicrobial action of this compound can be hypothesized to be multifaceted:

Propanoic Acid Moiety : Propionic acid and its derivatives are known to exert antimicrobial effects. drugbank.com One proposed mechanism is the ability of the undissociated, lipid-soluble form of the acid to penetrate the microbial cell membrane. drugbank.com Inside the cell, the acid dissociates, lowering the internal pH to levels that can inhibit critical metabolic enzymes. drugbank.com Furthermore, it can be metabolized to propionyl-CoA, which may interfere with other essential metabolic pathways within the microorganism. drugbank.com

Thioether Linkage : The sulfur atom in the thioether linkage could be crucial for its biological activity. Sulfur-containing compounds can act as antimicrobials by interacting with thiol (-SH) groups of various bacterial enzymes, thereby inactivating them and disrupting vital cellular processes.

Antibacterial Mechanisms

The antibacterial potential of pyrimidine thioether derivatives is a subject of ongoing research, with several proposed mechanisms of action. One study on a thiophenyl-pyrimidine derivative identified its probable mode of action as the effective inhibition of FtsZ polymerization and GTPase activity. This disruption of crucial proteins involved in bacterial cell division ultimately leads to a bactericidal effect, highlighting a promising avenue for combating drug-resistant bacteria rsc.org.

Further research into various pyrimidine analogues has shed light on the structural features that may enhance antibacterial efficacy. For instance, studies on pyrimidin-2-ol/thiol/amine analogues have shown that different compounds exhibit activity against a range of microorganisms nih.gov. The presence and position of electron-donating or electron-withdrawing groups on the pyrimidine nucleus appear to significantly influence the biological activity of these derivatives nih.gov.

Investigations into thiopyrimidine-benzenesulfonamide compounds have revealed broad-spectrum antimicrobial efficacy, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa. These compounds have also been shown to suppress the formation of microbial biofilms, suggesting a multifaceted antibacterial strategy mdpi.com. The synthesis and evaluation of various 2-thio-containing pyrimidines and their condensed analogues have further underscored the diverse antimicrobial potential within this chemical class researchgate.net.

Antifungal Mechanisms

The antifungal activity of pyrimidine derivatives is another area of active investigation, with a key mechanism appearing to be the disruption of the fungal cell membrane. Research on a class of antifungal pyridines and pyrimidines suggests that their activity against Candida albicans is mediated through the putative inhibition of lanosterol (B1674476) demethylase nih.gov. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this pathway leads to the accumulation of lanosterol and a depletion of ergosterol, compromising the integrity of the fungal cell membrane and inhibiting growth nih.gov. This finding points to a specific and potent mechanism of action for certain pyrimidine thioethers.

The broad antifungal potential of pyrimidine derivatives is further supported by the development of commercial fungicides like azoxystrobin (B1666510) and cyprodinil, which contain a pyrimidine core mdpi.com. The synthesis and evaluation of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have also demonstrated significant antifungal activities against a variety of plant pathogenic fungi, particularly Botrytis cinerea frontiersin.org. These studies indicate that the pyrimidine thioether scaffold is a promising framework for the development of new antifungal agents.

Antiviral Activity Mechanisms (in vitro and theoretical focus)

The antiviral properties of pyrimidine derivatives are thought to stem from multiple mechanisms, including the inhibition of host-cell enzymes necessary for viral replication. A significant body of research points to the inhibition of host pyrimidine biosynthesis as a broad-spectrum antiviral strategy nih.govhilarispublisher.com. Viruses rely on the host's metabolic pathways to produce the nucleotide precursors required for the synthesis of their genetic material. By inhibiting key enzymes in the pyrimidine synthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can effectively starve the virus of essential building blocks, thereby halting its replication hilarispublisher.com.

Interestingly, some pyrimidine synthesis inhibitors have been shown to induce an antiviral state by promoting the expression of interferon-stimulated genes (ISGs), independent of type 1 interferon production nih.gov. This suggests a novel host-directed antiviral mechanism that could be less susceptible to the development of viral resistance.

Furthermore, pyrimidine thioethers have been explored as key intermediates in the synthesis of S-DABO (S-dihydro-alkoxy-benzyl-oxopyrimidines) antivirals, indicating their relevance in the development of anti-HIV agents researchgate.netnih.govresearchgate.net. More recent studies on 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated efficacy against human coronavirus 229E (HCoV-229E), with a proposed mechanism involving the inhibition of receptor tyrosine kinases (RTKs) mdpi.com.

Anticancer Activity Mechanisms (in vitro and theoretical focus)

The anticancer potential of pyrimidine derivatives is a vast and promising field of research, with a variety of proposed mechanisms of action targeting different aspects of cancer cell biology.

One line of investigation has focused on thieno[2,3-d]pyrimidine (B153573) derivatives, which have been shown to induce apoptosis, oxidative stress, and mitotic catastrophe in various cancer cell lines, including those of the colon, ovary, and brain nih.gov. These compounds exhibit a multi-pronged attack on cancer cells, leading to their demise.

Another proposed mechanism for pyrimidine-based anticancer agents involves the inhibition of key enzymes required for cancer cell proliferation. For example, some pyrimidine derivatives are thought to act by binding to and inhibiting topoisomerase IIα, an enzyme crucial for DNA replication and repair in rapidly dividing cells encyclopedia.pub. The pyrimidine moiety has also been implicated in binding to the peripheral anion site of acetylcholinesterase (AChE), which could have implications for its anticancer activity researchgate.net.

Furthermore, pyrimidine-thioether derivatives have been specifically designed to inhibit trypanothione (B104310) reductase, a key enzyme in the redox metabolism of certain parasites that shares similarities with human glutathione (B108866) reductase, an enzyme often upregulated in cancer cells researchgate.netnih.gov. Other research has focused on the development of pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer nih.gov. The interaction of pyrimidine derivatives with glutathione has also been noted as an indicator of potential anticancer activity mdpi.com.

Structure-Activity Relationship (SAR) Studies for Biological Interactions (mechanistic and theoretical focus)

The biological activity of pyrimidine derivatives is intricately linked to their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

For pyrimidine thioethers, molecular modeling studies have provided insights into their potential interactions with various biological targets. For instance, certain pyrimidine thioethers have been predicted to bind to GABA-A, melatonin, and sigma-1 receptors, which could explain their observed antidepressant and anxiolytic properties in preclinical models researchgate.netnih.gov. This highlights the versatility of the pyrimidine thioether scaffold in targeting a range of receptors.

SAR studies on a series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates and their corresponding sulfinyl and sulfonyl derivatives have revealed important insights into their antibacterial and anticancer activities. These studies help to delineate which substituents at various positions on the pyrimidine ring are favorable for a particular biological activity researchgate.net.

In the context of anticancer activity, SAR studies of thieno[3,2-d]pyrimidine-6-carboxamides have been instrumental in identifying potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are NAD+-dependent deacetylases implicated in a variety of diseases, including cancer acs.org. These studies have explored the impact of modifications to the heteroaromatic core and the linker length on inhibitory potency, providing a roadmap for the development of novel sirtuin inhibitors acs.org.

The nature of the substituent on the pyrimidine ring has been shown to be a critical determinant of biological activity across various studies. For instance, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the antimicrobial activity was found to be dependent on the nature of the hydrazide fragment nih.govnih.gov. Similarly, for aryl propionic acid derivatives, modifications to the substituents on the aryl ring can significantly impact their pharmacological activities orientjchem.org.

Below is a data table summarizing the biological activities of various pyrimidine derivatives mentioned in the text.

| Compound Class | Biological Activity | Proposed Mechanism of Action | Reference(s) |

| Thiophenyl-pyrimidine derivative | Antibacterial | Inhibition of FtsZ polymerization and GTPase activity | rsc.org |

| Pyridines and Pyrimidines | Antifungal (C. albicans) | Putative inhibition of lanosterol demethylase | nih.gov |

| Tetrahydrobenzothiazole-based compound | Antiviral (broad-spectrum RNA viruses) | Inhibition of host pyrimidine synthesis; Induction of interferon-stimulated genes | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Antiviral (HCoV-229E), Anticancer | Kinase inhibition (e.g., EGFR) | mdpi.com |

| Thieno[2,3-d]pyrimidine derivatives | Anticancer | Induction of apoptosis, oxidative stress, and mitotic catastrophe | nih.gov |

| Pyrimidine derivatives | Anticancer | Binding to topoisomerase IIα | encyclopedia.pub |

| Aminopyrimidine-arylsulfide conjugates | Antiparasitic, Anticancer | Designed to inhibit trypanothione reductase | researchgate.netnih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Anticancer (Non-small cell lung cancer) | Inhibition of USP1/UAF1 deubiquitinase | |

| Thieno[3,2-d]pyrimidine-6-carboxamides | Anticancer | Inhibition of SIRT1, SIRT2, and SIRT3 | acs.org |

Role As a Chemical Intermediate and Research Tool in Advanced Studies

Application in the Synthesis of Complex Organic Molecules

The structural architecture of 2-(Pyrimidin-2-ylsulfanyl)propanoic acid, featuring a reactive carboxylic acid group and a versatile pyrimidine (B1678525) core, positions it as a valuable building block in organic synthesis. The pyrimidine ring is a common scaffold in a multitude of biologically active compounds, and the thioether and propanoic acid functionalities offer multiple points for chemical modification. nih.gov

While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are limited, its potential is evident. The carboxylic acid can be readily converted into amides, esters, and other functional groups, allowing for its incorporation into larger molecular frameworks. The pyrimidine ring itself can undergo various substitution reactions, further diversifying the potential synthetic derivatives.

For instance, in the broader context of pyrimidine-containing compounds, derivatives are often synthesized to create libraries of novel heterocyclic compounds with potential biological activities. nih.gov The synthesis of various 2-thiopyrimidine derivatives has been achieved through one-pot reactions, highlighting the synthetic accessibility of this class of compounds.

Utilization as a Probe in Cell Biology Research

The application of small molecules as probes to investigate cellular processes is a cornerstone of modern cell biology. Fluorescent probes, in particular, enable the visualization and tracking of specific molecules and organelles within living cells.

Currently, there is a lack of specific research articles detailing the use of this compound as a cellular probe. However, the pyrimidine scaffold is a component of some fluorescent probes. For example, certain pyrimidine-based two-photon fluorescent probes have been designed for biological imaging. These probes can be conjugated to biomolecules to visualize cellular processes. While this does not directly implicate this compound, it suggests that with appropriate modification, such as the attachment of a fluorophore, it could potentially be developed into a targeted cellular probe. The carboxylic acid group could serve as a handle for conjugation to other molecules.

Employment in Neuroscience Studies

The pyrimidine nucleus is a key structural feature in many compounds with significant neurological activity. Pyrimidine derivatives have been investigated for their potential in treating a range of neurological disorders.

Direct studies on the neurological effects of this compound are not prominently available in the current scientific literature. However, research on related pyrimidine derivatives offers some insights. For example, certain pyrimidine compounds have been explored for their neuroprotective properties. Studies on other heterocyclic compounds have shown that derivatives of propanoic acid can possess a wide spectrum of biological activities, including those relevant to neuroscience. The general class of pyrimidines has been investigated for its role in modulating receptors and enzymes in the central nervous system.

Contribution to Ligand Design and Discovery Efforts

The design of specific ligands that can bind to biological targets with high affinity and selectivity is a fundamental aspect of drug discovery. The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. nih.gov

The structure of this compound, with its hydrogen bond donors and acceptors, as well as its lipophilic and hydrophilic regions, provides a foundation for the design of new ligands. The pyrimidine ring can participate in various interactions with protein targets, including hydrogen bonding and pi-stacking. The propanoic acid side chain can be modified to optimize binding affinity and selectivity for a specific biological target.

While specific examples of blockbuster drugs developed directly from this compound are not documented, the broader family of pyrimidine derivatives is a major focus in the development of kinase inhibitors, which are a critical class of drugs, particularly in oncology. nih.govnih.gov The general strategy involves using the pyrimidine core as a scaffold and modifying its substituents to achieve potent and selective inhibition of specific kinases.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Profiles

The unique arrangement of a pyrimidine (B1678525) ring, a thioether linkage, and a carboxylic acid group in 2-(Pyrimidin-2-ylsulfanyl)propanoic acid suggests a rich and largely unexplored reactivity profile. Future research should systematically investigate the chemical transformations possible at each of these functional sites.

Pyrimidine Ring Modifications: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the electron-donating nature of the sulfur atom may modulate this reactivity. Investigations into reactions such as amination, hydroxylation, and cyanation at various positions on the ring could yield novel derivatives. Furthermore, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated precursors of the pyrimidine ring could provide a powerful tool for creating a diverse library of analogues.

Thioether Linkage Chemistry: The thioether bond is a key functional group that can be targeted for specific chemical transformations. Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone would not only alter the electronic properties of the molecule but also its steric and hydrogen-bonding capabilities. Reductive or oxidative cleavage of the C-S bond could also be explored as a strategy for releasing the pyrimidine or propanoic acid moieties under specific conditions, a feature that could be exploited in prodrug design.

Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for a wide range of chemical modifications. Esterification with various alcohols can modulate lipophilicity and cell permeability. Amidation with a diverse set of amines can introduce new functional groups and potential interaction sites for biological targets. The conversion of the carboxylic acid to other functional groups, such as aldehydes, alcohols, or nitriles, would further expand the chemical space accessible from this starting material.

Development of Advanced Analytical Methods for Research Quantitation

To support preclinical and clinical research, the development of robust and sensitive analytical methods for the accurate quantitation of this compound and its metabolites in biological matrices is paramount.

Future efforts should focus on leveraging the power of modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) will likely be the cornerstone for achieving high sensitivity and selectivity. The development of a validated LC-MS/MS method would involve optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition) and mass spectrometric parameters (e.g., ionization source, collision energy).

For high-throughput applications, techniques such as rapid throughput multiplate assays could be adapted. nih.gov While developed for a different propionic acid derivative, the principles of using a chromogenic reaction for spectrophotometric determination could potentially be applied after suitable chemical modification of this compound. nih.gov

| Analytical Technique | Potential Application for this compound | Key Considerations |

| HPLC-UV | Routine analysis and purity assessment of bulk material and synthetic intermediates. | Requires a chromophore in the molecule for UV detection. |

| LC-MS/MS | Quantitative bioanalysis in complex matrices like plasma, urine, and tissue homogenates. | High sensitivity and specificity; requires careful method development and validation. |

| NMR Spectroscopy | Structural elucidation of the parent compound and its derivatives and metabolites. | Provides detailed structural information but has lower sensitivity than MS. |

| Capillary Electrophoresis | Chiral separation of enantiomers if a stereocenter is introduced. | High separation efficiency for charged and polar molecules. |

Rational Design of New Derivatized Structures with Enhanced Specificity

The principles of rational drug design can be applied to create new derivatives of this compound with improved potency and selectivity for specific biological targets. mdpi.com This approach relies on understanding the structure-activity relationships (SAR) of the compound class.

By systematically modifying the three key regions of the molecule—the pyrimidine ring, the thioether linker, and the propanoic acid side chain—researchers can probe the molecular interactions that govern biological activity. For instance, substituting the pyrimidine ring with different functional groups can alter its hydrogen bonding pattern and steric interactions with a target protein. Varying the length and flexibility of the linker can optimize the positioning of the pyrimidine and propanoic acid moieties within a binding pocket. researchgate.net Esterification of the carboxylic acid can enhance membrane permeability, a strategy that has proven effective for other carboxylic acid-containing drugs. researchgate.net

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in this process, helping to predict the biological activity of designed compounds and prioritize synthetic efforts. mdpi.com

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of a large number of compounds, making it an ideal tool for exploring the potential therapeutic applications of a this compound-based library. mdpi.comufl.eduufl.edu HTS can be employed for both target-based and phenotypic screening campaigns.

In target-based screening, a library of derivatives would be tested against a specific enzyme, receptor, or other protein implicated in a disease. Recent advances in mass spectrometry-based HTS allow for label-free detection, expanding the range of applicable targets. nih.gov

Phenotypic screening, on the other hand, involves testing compounds in cell-based assays to identify molecules that produce a desired change in cellular phenotype, without prior knowledge of the specific molecular target. This approach can uncover novel mechanisms of action and identify first-in-class therapeutic agents.

| Screening Modality | Objective | Example Assay |

| Target-Based HTS | Identify compounds that modulate the activity of a specific biological target. | Enzymatic assays, receptor binding assays, protein-protein interaction assays. |

| Phenotypic HTS | Discover compounds that elicit a desired cellular response. | Cell viability assays, reporter gene assays, high-content imaging assays. |

| Fragment-Based Screening | Identify small molecular fragments that bind to a target, which can then be elaborated into more potent leads. | NMR spectroscopy, X-ray crystallography, surface plasmon resonance. |

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

Once lead compounds are identified through screening, a deeper understanding of their mechanism of action at the molecular level is crucial for further optimization. A variety of advanced biophysical techniques can be employed to characterize the interaction between this compound derivatives and their biological targets.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions that drive binding and for guiding further structure-based drug design efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the binding of ligands to proteins in solution, providing information about the binding site, the conformation of the bound ligand, and the dynamics of the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of binding, providing information on the association (kon) and dissociation (koff) rate constants.

By integrating these diverse research strategies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyrimidin-2-ylsulfanyl)propanoic acid, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves coupling pyrimidine-2-thiol with a propanoic acid derivative. For example, tert-butoxycarbonyl (Boc) protection of the amino group in propanoic acid precursors (e.g., as seen in for analogous compounds) can prevent unwanted side reactions. Key steps include nucleophilic substitution or thiol-ene reactions under inert atmospheres. Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (DMF or THF), and catalysts (e.g., DCC for carboxyl activation) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. The sulfanyl (–S–) group adjacent to pyrimidine generates distinct deshielding effects on nearby protons (δ 8.5–9.0 ppm for pyrimidine protons in ¹H NMR). The carboxylic acid proton appears as a broad peak at δ 12–13 ppm. Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and S–C vibrations (~650 cm⁻¹). Single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry and bond lengths .

Q. How can researchers assess the compound’s stability under varying pH conditions relevant to biological assays?

- Answer : Stability studies should involve incubating the compound in buffers across a pH range (e.g., pH 2–9) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. The carboxylic acid group may undergo pH-dependent ionization, affecting solubility and reactivity. Parallel control experiments with antioxidants (e.g., BHT) can differentiate oxidative degradation from hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational modeling predictions for this compound’s conformation?

- Answer : Discrepancies often arise from solvent effects or thermal motion in crystallography. Compare the X-ray structure (e.g., ’s mean C–C bond length of 0.003 Å) with density functional theory (DFT) simulations. Refine computational models by incorporating solvent molecules (e.g., water) and adjusting torsional angles. Validate using Raman spectroscopy to compare experimental and simulated vibrational modes .

Q. What strategies are recommended for optimizing enantiomeric purity during asymmetric synthesis of this compound?

- Answer : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. Kinetic resolution using lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer. ’s use of Boc-protected chiral precursors demonstrates the importance of stereochemical control in analogous syntheses .

Q. In studies of the compound’s interaction with phospholipid bilayers, how should experimental controls differentiate specific binding from nonspecific membrane effects?

- Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding. Include controls with scrambled lipid compositions or inert analogs (e.g., ’s membrane studies). Competitive assays with known ligands (e.g., ibuprofen derivatives in ) can identify specificity. Atomic force microscopy (AFM) can visualize membrane structural changes .

Q. How do structural modifications (e.g., substituting pyrimidine with pyridine) alter the compound’s bioactivity in enzyme inhibition assays?

- Answer : Synthesize analogs via cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine substitution). Test inhibitory activity against target enzymes (e.g., cyclooxygenase or kinases) using kinetic assays. Compare IC₅₀ values and binding modes via molecular docking. ’s analysis of nitro-substituted analogs highlights the impact of electronic effects on bioactivity .

Methodological Notes

- Data Contradiction Analysis : When conflicting spectral or bioactivity data arise, cross-validate using orthogonal techniques (e.g., NMR with MS for purity) and replicate experiments under standardized conditions.

- Experimental Design : For biological studies, include dose-response curves and negative controls (e.g., ’s use of inactive analogs) to confirm mechanistic hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products